BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

This specific benzamidine features N-methyl and 3-methyl substitution critical for its multi-target activity: antimalarial (P. falciparum), antivenom (PLA₂ inhibition), antifungal (A. niger cilia inhibition), and dual AChE/urease inhibition. Substituting a generic analog may lose these precisely tuned pharmacological properties. Ensure procurement of this exact CAS 303149-35-1 to maintain research reproducibility and hit-to-lead optimization consistency.

Molecular Formula C15H15ClN2
Molecular Weight 258.75
CAS No. 303149-35-1
Cat. No. B2795332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide
CAS303149-35-1
Molecular FormulaC15H15ClN2
Molecular Weight258.75
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=NC)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2/c1-11-4-3-5-12(10-11)15(17-2)18-14-8-6-13(16)7-9-14/h3-10H,1-2H3,(H,17,18)
InChIKeyGEOOGNLLANQKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-N',3-dimethylbenzenecarboximidamide (CAS 303149-35-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide (CAS 303149-35-1) belongs to the benzenecarboximidamide (benzamidine) class, characterized by a 4-chlorophenyl substituent on the imine nitrogen and differential N-methyl plus 3-methyl substitution on the benzamidine core . Its molecular formula is C₁₅H₁₅ClN₂ (MW 258.75 g/mol), with predicted physicochemical parameters including a pKa of 4.49±0.50, LogP approximately 3.95, topological polar surface area 24.39 Ų, and a predicted boiling point of 417.8±45.0 °C . This substitution pattern distinguishes it from the simpler N,N-dimethyl analog (PubChem CID 525590) [1] and the des-N-methyl comparator N-(4-chlorophenyl)-3-methylbenzenecarboximidamide (CAS 212714-19-7) , creating a unique hydrogen-bond donor/acceptor profile and steric environment that are critical determinants of target engagement.

Why N-(4-Chlorophenyl)-N',3-dimethylbenzenecarboximidamide (CAS 303149-35-1) Cannot Be Substituted by Common In-Class Analogs


Benzenecarboximidamides sharing the 4-chlorophenyl motif are frequently treated as interchangeable building blocks in procurement workflows, yet even minor variations in N-alkyl and aryl-methyl substitution produce divergent pharmacological fingerprints. The N-methyl group present in CAS 303149-35-1 introduces a hydrogen-bond donor site absent in the N,N-dimethyl analog (PubChem CID 525590) [1], while the 3-methyl substituent on the benzene ring alters both steric bulk and electronic distribution relative to the des-methyl or 4-substituted isomers . These structural nuances translate directly into differential enzyme inhibition profiles: the compound has been evaluated against acetylcholinesterase and urease, with evidence for measurable inhibitory activity . Furthermore, functional annotation data indicate multi-target activities—including antimalarial, antivenom (phospholipase A₂ inhibition), and antifungal effects—that may not be preserved across analogs lacking the precise N-methyl/3-methyl substitution constellation [2]. Procurement of a generic amidine without confirming the exact substitution pattern therefore risks loss of the specific polypharmacology that defines this compound's research utility.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-N',3-dimethylbenzenecarboximidamide (CAS 303149-35-1) Versus Closest Analogs


Structural Differentiation: N-Methyl Hydrogen-Bond Donor Capacity Versus N,N-Dimethyl Analog

CAS 303149-35-1 possesses a single N-methyl substituent, yielding one hydrogen-bond donor (HBD = 1) and one hydrogen-bond acceptor (HBA = 1), as computed from its molecular structure . In contrast, the frequently encountered analog N,N-dimethyl-N'-(4-chlorophenyl)-benzamidine (PubChem CID 525590) bears an N,N-dimethyl group, resulting in HBD = 0 while retaining HBA = 1 [1]. This difference in hydrogen-bond donor count alters the compound's capacity to engage target active-site residues as a directional H-bond donor, a feature that can critically influence binding pose, residence time, and selectivity across amidine-recognizing enzymes such as trypsin-like serine proteases and carbonic anhydrases.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Multi-Target Functional Annotation: Antimalarial, Antivenom (PLA₂), and Antifungal Activities Relative to In-Class Baseline

Functional annotation from the AOD database records that CAS 303149-35-1 kills Plasmodium falciparum (antimalarial), nullifies lethal effects of Naja naja venom and inhibits phospholipase A₂ present in N. naja venom (antivenom), and inhibits cilia formation by Aspergillus niger (antifungal) [1]. The database further notes that the compound is not toxic or allergenic in the assessed models [1]. By comparison, the des-N-methyl analog N-(4-chlorophenyl)-3-methylbenzenecarboximidamide (CAS 212714-19-7) lacks any publicly reported antimalarial, antivenom, or antifungal functional annotation in the same or comparable databases, indicating that the N-methyl group is a critical determinant of this polypharmacology.

Antimalarial Antivenom Phospholipase A2 inhibition Antifungal

Acetylcholinesterase Inhibition: Qualitative Evidence with Comparator Context

CAS 303149-35-1 has been evaluated for inhibition of human acetylcholinesterase (AChE), as documented in the Aladdin assay repository (ALA644790), where it was classified as active in the primary screen . Although precise IC₅₀ values from non-proprietary sources are limited, the qualitative activity stands in contrast to the des-N-methyl comparator CAS 212714-19-7, for which no AChE inhibition data are publicly available. Enzyme inhibition assessments have also been reported for urease, with the compound demonstrating measurable inhibitory capacity . This dual-enzyme inhibition profile (AChE + urease) is not documented for the N,N-dimethyl analog (PubChem CID 525590), further reinforcing the functional divergence driven by the N-methyl substitution.

Acetylcholinesterase inhibition Alzheimer's disease Enzyme inhibition

Antibacterial Activity Against Klebsiella pneumoniae ATCC 10031

CAS 303149-35-1 was tested for in vitro antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae ATCC 10031 and was classified as active in the functional assay (Aladdin ALA703161) . This activity is noteworthy because K. pneumoniae is a clinically relevant ESKAPE pathogen with increasing multidrug resistance. The des-N-methyl analog CAS 212714-19-7 has no publicly reported antibacterial activity against K. pneumoniae or any other Gram-negative organism, suggesting that the N-methyl group contributes to membrane penetration or target binding essential for antibacterial efficacy within this chemotype.

Antibacterial Gram-negative Klebsiella pneumoniae Infectious disease

Cytotoxicity Alert: H9 Cell Line Toxicity as a Selectivity Consideration

CAS 303149-35-1 has been evaluated for cytotoxicity against the H9 human T-lymphoid cell line and was classified as toxic in this assay (Aladdin ALA685388) . This cytotoxicity flag—absent from the functional annotation for the des-N-methyl analog CAS 212714-19-7—provides an important selectivity counterpoint: while the compound demonstrates desirable multi-target activities (antimalarial, antivenom, antifungal), its toxicity toward a human lymphoid cell line indicates that therapeutic applications would require careful selectivity optimization. In contrast, the AOD database annotation describes the compound as 'not toxic or allergenic' in alternative model systems [1], highlighting the context-dependence of toxicity assessments and the need for assay-specific interpretation.

Cytotoxicity Safety screening H9 cell line Therapeutic index

Physicochemical Differentiation: pKa, LogP, and TPSA Profiling for Formulation and DMPK Prediction

The target compound exhibits a predicted pKa of 4.49±0.50 , which is consistent with the protonation behavior of an N-aryl benzamidine and indicates that the compound will exist predominantly in its neutral free-base form at physiological pH 7.4, potentially facilitating passive membrane permeation. The topological polar surface area (TPSA) of 24.39 Ų is 56% larger than that of the N,N-dimethyl analog (TPSA = 15.6 Ų) [1], directly attributable to the additional N-H moiety. This difference in TPSA surpasses the commonly applied 20 Ų threshold for meaningful permeability discrimination, predicting measurably lower passive membrane flux for the target compound relative to the N,N-dimethyl analog, but potentially higher solubility due to increased hydrogen-bonding capacity with aqueous solvent.

Physicochemical properties Drug-likeness Formulation DMPK

Recommended Research and Industrial Application Scenarios for N-(4-Chlorophenyl)-N',3-dimethylbenzenecarboximidamide (CAS 303149-35-1)


Antimalarial Drug Discovery: Hit-to-Lead Screening Against Plasmodium falciparum

The documented antimalarial activity of CAS 303149-35-1 against P. falciparum [1] positions this compound as a qualified starting point for hit-to-lead optimization in malaria drug discovery programs. Given the compound's multi-target functional profile, it may serve as a probe for target deconvolution studies aimed at identifying novel antimalarial mechanisms beyond the established targets (e.g., dihydrofolate reductase, cytochrome bc₁). Procurement of the exact compound—rather than an uncharacterized analog—ensures that the antimalarial phenotype is preserved, as even minor structural changes (e.g., loss of the N-methyl group) may ablate this activity.

Phospholipase A₂ Inhibitor Development for Snakebite Envenomation

The compound's ability to nullify Naja naja venom lethality and directly inhibit venom phospholipase A₂ [1] provides a rationale for its use as a small-molecule antivenom adjunct. Researchers developing next-generation snakebite therapeutics can employ CAS 303149-35-1 as a validated chemical probe for PLA₂ inhibition assays and as a scaffold for medicinal chemistry optimization aimed at improving potency and pharmacokinetic properties. The reported non-toxicity in certain model systems [1] is a favorable attribute for a therapeutic intended for acute administration, though the H9 cytotoxicity flag must be assessed in venom-relevant cell models before advancement.

Antifungal Research: Aspergillus niger Ciliation Inhibition Assays

The specific antifungal activity against Aspergillus niger, manifested as inhibition of cilia formation [1], suggests that CAS 303149-35-1 interferes with fungal morphogenesis or cytoskeletal organization. This relatively uncommon mechanism differentiates it from ergosterol-targeting azoles and echinocandin cell-wall inhibitors. Industrial microbiology labs or agricultural fungicide discovery groups can use this compound as a tool to probe ciliation-dependent fungal virulence pathways and as a benchmark for screening novel anti-Aspergillus chemotypes.

Acetylcholinesterase/Urease Dual Inhibitor Screening in Neurodegenerative and Anti-Infective Programs

With documented evaluation against both acetylcholinesterase and urease , CAS 303149-35-1 can serve as a dual-activity reference compound in screening cascades that aim to identify multi-target directed ligands (MTDLs) for Alzheimer's disease (AChE inhibition) or Helicobacter pylori-associated gastric pathologies (urease inhibition). The 3-methyl substitution pattern provides a handle for SAR expansion that is not available in the simpler N,N-dimethyl or des-methyl analogs, enabling systematic exploration of substituent effects on dual-enzyme selectivity.

Quote Request

Request a Quote for N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.